molecular formula C7H9BrO2 B13003438 Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate

Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13003438
M. Wt: 205.05 g/mol
InChI Key: DONFDJSJHWVGMK-UHFFFAOYSA-N
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Description

Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is a compound belonging to the class of bicyclo[1.1.0]butanes, which are known for their unique strained ring systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butanes, including Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate, often involves the use of cyclopropenes as starting materials. A common method includes the diastereoselective carbometalation of cyclopropenes followed by cyclization to form the bicyclobutane ring system .

Industrial Production Methods: Industrial production methods for such compounds are typically based on the same principles as laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclobutanes, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is primarily based on its ability to undergo strain-release reactions. The high strain energy in the bicyclobutane ring makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the strained ring, leading to the formation of more stable products .

Comparison with Similar Compounds

Uniqueness: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the bromomethyl and carboxylate groups, which enhance its reactivity and make it a versatile intermediate for further functionalization. Its unique structure allows for a wide range of chemical transformations, making it valuable in both academic and industrial research .

Properties

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

methyl 3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate

InChI

InChI=1S/C7H9BrO2/c1-10-5(9)7-2-6(7,3-7)4-8/h2-4H2,1H3

InChI Key

DONFDJSJHWVGMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1(C2)CBr

Origin of Product

United States

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